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Compound of Interest

Compound Name: Bismuth

Cat. No.: B147881 Get Quote

In the quest for reliable and environmentally friendly lead-free solder alternatives, bismuth (Bi)

has emerged as a promising alloying element. Its unique properties, such as a low melting

point and the ability to enhance mechanical strength, have garnered significant attention from

researchers and electronics manufacturers. This guide provides an objective comparison of the

performance of bismuth-containing solders with traditional lead-free solders, primarily Tin-

Silver-Copper (SAC) alloys, supported by experimental data.

Comparative Performance Data
The addition of bismuth to lead-free solder alloys has a notable impact on their mechanical

and thermal properties. The following tables summarize key performance metrics from various

studies, offering a quantitative comparison between bismuth-containing solders and SAC

alloys.

Table 1: Mechanical Properties of Bismuth-Containing Solders vs. SAC305
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Solder Alloy
Tensile
Strength (MPa)

Hardness (HV) Elongation (%) Reference

SAC305 35.7 12.6 - 14 24.6 [1][2][3]

SAC-3Bi - - - [4]

SAC-6Bi - - - [4]

Sn-0.6Ag-0.7Cu-

3Bi
- ~18 - [2]

Sn-0.6Ag-0.7Cu-

6Bi
- ~22 - [2]

REL61 (Bi-

containing)
- 26 - [1]

REL22 (Bi-

containing)
- 29 - [1]

SAC305 + 2

wt.% Bi
55.3 20.8 16.1 [3]

Note: "-" indicates data not available in the cited sources. The mechanical properties can vary

based on testing conditions and sample preparation.
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Solder Alloy Test Vehicle
Thermal
Cycling Profile
(°C)

Characteristic
Lifetime
(Cycles)

Reference

Sn-3.0Ag-0.5Cu

(SAC305)
84CTBGA 0/100 ~3,000 [5]

Sn-3.0Ag-0.8Cu-

3.0Bi
84CTBGA 0/100 ~18,000 [5]

Sn-2.3Ag-0.5Cu-

6.0Bi
84CTBGA 0/100 ~20,447 [5]

Sn-2.3Ag-0.5Cu-

6.0Bi
84CTBGA -55/125 3,584 [5]

BiSnAg - -25 to 75 >7,000 [6]

Note: BGA stands for Ball Grid Array. Characteristic lifetime (Eta, η) is a parameter from

Weibull analysis representing the time at which 63.2% of the samples have failed.

Table 3: Wetting Properties of Bismuth-Containing Solders

Solder Alloy Substrate
Wetting Angle
(°)

Wetting Time
(s)

Reference

Sn-Bi Amorphous Co-P ~20 - [7]

SAC305 Amorphous Co-P <10 - [7]

Sn-2Ag-0.5Cu-

1Bi
Cu 35.34 (at 310°C) - [8]

SAC0607-3Bi - -
Decreased with

Bi addition
[2]

Note: A lower wetting angle and shorter wetting time generally indicate better wettability.
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The data presented above is derived from rigorous experimental testing. Below are detailed

methodologies for key experiments used to validate the performance of bismuth-containing

solders.

1. Thermal Cycling Test

Objective: To evaluate the thermo-mechanical fatigue resistance of solder joints under

repeated temperature fluctuations.

Methodology:

Test Vehicle Preparation: Solder alloys are used to mount components, such as Chip

Array Ball Grid Arrays (CABGA) or Thin Core BGAs (CTBGA), onto printed circuit boards

(PCBs).[9][10] These test vehicles often feature daisy-chained connections to allow for in-

situ monitoring of electrical continuity.

Thermal Cycling: The assembled test vehicles are placed in a thermal cycling chamber.

The temperature is ramped up and down between specified extremes (e.g., 0°C and

100°C, or -40°C and 125°C) for a set number of cycles.[5][9]

Failure Monitoring: Solder joint failure is typically detected by monitoring the electrical

resistance of the daisy chain. A significant increase in resistance or an open circuit

indicates a failed joint.[11][12]

Data Analysis: The number of cycles to failure for each joint is recorded. The data is often

analyzed using Weibull statistics to determine the characteristic lifetime (η) and failure

distribution.[5][9]

Microstructural Analysis: After cycling, failed joints are often cross-sectioned and

examined using Scanning Electron Microscopy (SEM) to investigate crack propagation

and microstructural changes.[5]

2. Mechanical Strength Testing (Shear Test)

Objective: To determine the mechanical strength of the solder joint.

Methodology:
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Sample Preparation: Solder joints are created on a test board.[4] For some tests, the

boards are aged at elevated temperatures (e.g., 150°C) to simulate long-term service

conditions.[4]

Shear Testing: A shear tool is used to apply a lateral force to the solder ball or component

at a controlled strain rate.[4][12] The force required to shear the joint is recorded.

Data Analysis: The ultimate shear strength (USS) is calculated from the peak force

measured during the test.[4] The fracture surfaces are often analyzed to determine the

failure mode (ductile or brittle).[3]

3. Wetting Performance Evaluation (Sessile Drop Test)

Objective: To quantify the wettability of a molten solder alloy on a specific substrate.

Methodology:

Substrate Preparation: A clean, flat substrate material (e.g., copper, Co-P film) is prepared.

[7][8]

Solder Deposition: A small, known volume of solder paste or a solder sphere is placed on

the substrate.[7]

Heating: The assembly is heated in a controlled atmosphere (e.g., argon) to a temperature

above the solder's melting point.[8]

Image Capture: A high-resolution camera captures the profile of the molten solder droplet

on the substrate.

Contact Angle Measurement: The angle formed at the interface between the molten solder

and the substrate is measured from the captured image. This is the wetting angle.[7][8] A

smaller angle indicates better wetting.
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To better understand the processes and relationships discussed, the following diagrams have

been generated using Graphviz.
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The addition of bismuth to lead-free solders presents a compelling option for enhancing

certain performance characteristics. Experimental evidence consistently shows that bismuth
can increase the mechanical strength and hardness of solder joints.[1][2][3][4] Furthermore, it

can lower the melting temperature, which is advantageous for reducing thermal stress on

electronic components during assembly.[2][6][13][14] The effect of bismuth on thermal fatigue

reliability is more complex and appears to be highly dependent on the specific alloy

composition and the severity of the thermal cycling profile.[5] While some Bi-containing alloys

show significantly improved thermal fatigue life compared to SAC305, high concentrations of

bismuth can sometimes lead to reduced performance under harsh conditions.[5] A potential

trade-off with the addition of bismuth is a decrease in ductility, which can lead to increased

brittleness.[3] The wetting properties of bismuth-containing solders can also be improved,

although this is dependent on the substrate material.[2][7][8]

For researchers and drug development professionals utilizing sensitive electronic equipment,

understanding the reliability of solder joints is crucial. Bismuth-containing solders offer a viable

lead-free alternative with the potential for superior performance in specific applications.

However, careful consideration of the trade-offs, particularly the potential for reduced ductility

and variable thermal fatigue performance, is essential for selecting the optimal solder alloy for a

given application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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